Brucine dihydrate

Descripción general

Descripción

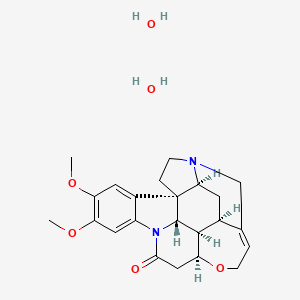

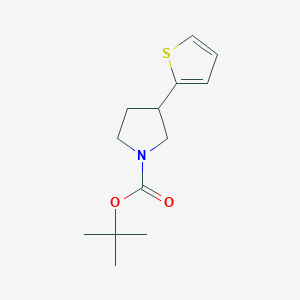

Brucine dihydrate is a naturally occurring alkaloid extracted from the seeds of Strychnos nux-vomica, commonly known as Nux-vomica. This compound is known for its bitter taste and high toxicity. This compound is a weak alkaline indole alkaloid and is one of the main bioactive constituents of Nux-vomica. It has been widely studied for its pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects .

Mecanismo De Acción

Target of Action

Brucine dihydrate, also known as 10,11-Dimethoxystrychnine, is a weak alkaline indole alkaloid . It primarily targets the central nervous system and has been shown to interact with glycine receptors . It also targets cancer cells , particularly hepatocellular carcinoma cells .

Mode of Action

This compound acts as an antagonist at glycine receptors and paralyzes inhibitory neurons . In the context of cancer, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) , thereby inhibiting tumor angiogenesis, growth, and bone metastasis . It also regulates the Wnt/β-catenin signaling pathway , inhibiting the growth and migration of colorectal cancer cells .

Pharmacokinetics

It has been observed that brucine can be quickly eliminated after percutaneous absorption

Result of Action

The action of this compound results in a range of molecular and cellular effects. It has anti-tumor , anti-inflammatory , and analgesic effects . Its central nervous system toxicity severely limits its clinical application .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and water activity . For instance, the dihydrate form of brucine shows a nonstoichiometric (de)hydration behavior at relative humidity (RH) less than 40% at 25°C

Análisis Bioquímico

Biochemical Properties

10,11-Dimethoxystrychnine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), reducing the production of prostaglandin E2 (PGE2) and thromboxane B2, which are mediators of inflammation . Additionally, 10,11-Dimethoxystrychnine interacts with various biomolecules, inducing apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Cellular Effects

10,11-Dimethoxystrychnine exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 10,11-Dimethoxystrychnine influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .

Molecular Mechanism

The molecular mechanism of 10,11-Dimethoxystrychnine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It acts as an antagonist at glycine receptors, leading to the inhibition of inhibitory neurotransmission and resulting in convulsions . Additionally, 10,11-Dimethoxystrychnine modulates gene expression by binding to specific transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10,11-Dimethoxystrychnine change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that 10,11-Dimethoxystrychnine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 10,11-Dimethoxystrychnine vary with different dosages in animal models. At low doses, it has been shown to have anti-inflammatory and analgesic effects, while at higher doses, it can cause toxicity and adverse effects such as convulsions and respiratory paralysis . Threshold effects have been observed, with significant changes in cellular and physiological responses occurring at specific dosage levels .

Metabolic Pathways

10,11-Dimethoxystrychnine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can affect metabolic flux and metabolite levels . The compound also influences the activity of key metabolic enzymes, altering the balance of metabolic pathways .

Transport and Distribution

Within cells and tissues, 10,11-Dimethoxystrychnine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects on cellular function . The compound’s distribution is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 10,11-Dimethoxystrychnine affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Brucine dihydrate can be synthesized by stirring a suspension of brucine in water at temperatures between 40 and 50°C for one day . This method ensures the formation of the dihydrate form of brucine.

Industrial Production Methods: In industrial settings, this compound is typically produced through crystallization from a water solution or from a solution of organic solvents containing a sufficient quantity of water. The physical stability of crystalline hydrates is dependent on temperature, absolute pressure, and partial water vapor pressure .

Análisis De Reacciones Químicas

Types of Reactions: Brucine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brucine N-oxide, while reduction could produce dihydrobrucine .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Strychnine: Another alkaloid from Strychnos nux-vomica, known for its high toxicity and use in research.

Strychnine N-oxide: An oxidized form of strychnine with distinct chemical properties.

Brucine dihydrate’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.

Propiedades

Número CAS |

5892-11-5 |

|---|---|

Fórmula molecular |

C23H34N2O8 |

Peso molecular |

466.5 g/mol |

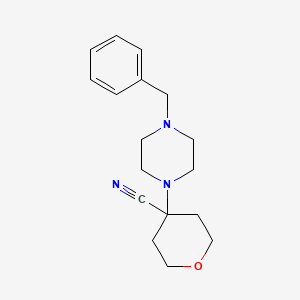

Nombre IUPAC |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;tetrahydrate |

InChI |

InChI=1S/C23H26N2O4.4H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4*1H2/t13-,18-,19-,21-,22-,23+;;;;/m0..../s1 |

Clave InChI |

XLXHHXCMBNBDMP-BEYGIVOKSA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O |

SMILES isomérico |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O |

SMILES canónico |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O |

Punto de ebullición |

470 °C |

Color/Form |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

Densidad |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

352 °F (NTP, 1992) 178 °C |

| 357-57-3 | |

Descripción física |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Números CAS relacionados |

63428-84-2 |

Solubilidad |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

Sinónimos |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of molar volume in the context of supercritical extraction, and how does the measured value for brucine dihydrate inform this process?

A1: Molar volume plays a crucial role in supercritical extraction as it directly influences the solubility behavior of a compound in supercritical fluids. A higher molar volume generally correlates with lower solubility in a given supercritical fluid under the same conditions. The research paper reports the solid molar volume of this compound as 320.2 cm3/mol at 298 K []. This value provides essential information for optimizing supercritical extraction parameters, such as pressure, temperature, and solvent choice, to achieve efficient extraction of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)